[4-(Thian-4-ylamino)cyclohexyl]methanol
Description
[4-(Thian-4-ylamino)cyclohexyl]methanol is a cyclohexane derivative featuring a hydroxymethyl group and a thian-4-ylamino substituent. The thian moiety (a six-membered sulfur-containing heterocycle) introduces unique electronic and steric properties, distinguishing it from simpler cyclohexane-based alcohols.
Properties
IUPAC Name |
[4-(thian-4-ylamino)cyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOS/c14-9-10-1-3-11(4-2-10)13-12-5-7-15-8-6-12/h10-14H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVYIDGEWKRJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between [4-(Thian-4-ylamino)cyclohexyl]methanol and related compounds:
Detailed Analysis
Structural and Electronic Effects Thian vs. Amino Groups: The thian-4-ylamino group in [4-(Thian-4-ylamino)cyclohexyl]methanol introduces sulfur’s electronegativity and larger atomic radius compared to the amino group in (4-Aminocyclohexyl)methanol. This may reduce water solubility but improve membrane permeability . Aromatic vs. Aliphatic Cores: 4-Methoxybenzyl Alcohol’s aromatic core provides rigidity and conjugation absent in cyclohexane derivatives, affecting both reactivity (e.g., susceptibility to oxidation) and spectroscopic profiles .
Toxicity and Safety Profiles MCHM’s methyl group correlates with irritancy in murine models (Local Lymph Node Assay), suggesting that alkyl substituents on cyclohexane may enhance dermal sensitivity . By contrast, the thian group’s sulfur could modulate toxicity through metabolic pathways (e.g., sulfation or glutathione interactions).
Applications and Reactivity (4-Aminocyclohexyl)methanol’s use in pharmaceuticals underscores the importance of amino-alcohol motifs in drug design. The thian variant’s sulfur might confer resistance to enzymatic degradation or improve target binding . MCHM’s industrial use as a flotation agent contrasts with the more specialized roles of amino- or thian-substituted derivatives, reflecting substituent-driven versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
